molecular formula C12H12O5 B192595 Dimethylfraxetin CAS No. 6035-49-0

Dimethylfraxetin

Número de catálogo: B192595
Número CAS: 6035-49-0
Peso molecular: 236.22 g/mol
Clave InChI: RAYQKHLZHPFYEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Dimetilfraxetina, también conocida como 6,7,8-trimetoxícumarina, es un derivado natural de la cumarina. Se encuentra comúnmente en plantas como Pittosporum illicioides, Garcinia multiflora y Cryptocarya bracteolata. Este compuesto exhibe una gama de actividades biológicas, incluidas propiedades antiinflamatorias, antioxidantes, anticancerígenas y antimicrobianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Dimetilfraxetina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la metilación de la fraxetina (7,8-dihidroxi-6-metoxícumarina) usando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente orgánico como la acetona o el dimetilsulfóxido (DMSO) bajo condiciones de reflujo .

Métodos de producción industrial

La producción industrial de Dimetilfraxetina a menudo involucra la extracción y purificación de fuentes naturales. Las plantas que contienen Dimetilfraxetina se cosechan, se secan y se someten a extracción con solventes. El extracto crudo se purifica luego utilizando técnicas cromatográficas para aislar la Dimetilfraxetina .

Análisis De Reacciones Químicas

Tipos de reacciones

La Dimetilfraxetina experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Aplicaciones Científicas De Investigación

Pharmacological Properties

Dimethylfraxetin exhibits a range of biological activities that have been investigated in various studies:

  • Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing damage caused by free radicals, thereby contributing to its potential therapeutic effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is particularly noteworthy .
  • Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from damage. This property is being explored for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity : this compound has shown promise in inhibiting the growth of various pathogens, suggesting its potential use as an antimicrobial agent .

Chronic Diseases

This compound's potential applications in chronic diseases are being actively researched:

  • Cardiovascular Diseases : Due to its anti-inflammatory and antioxidant properties, this compound may be beneficial in managing cardiovascular conditions by reducing oxidative stress and inflammation .
  • Cancer Therapy : Preliminary studies suggest that this compound could have anti-proliferative effects on cancer cells, making it a candidate for further exploration in cancer treatment protocols .

Neurodegenerative Disorders

A study involving animal models indicated that this compound administration resulted in improved cognitive functions and reduced neuroinflammation, supporting its potential use as a neuroprotective agent .

Pharmacokinetics

Recent studies have established pharmacokinetic profiles for this compound:

  • Bioavailability : The bioavailability of this compound was found to be approximately 19.7%, indicating how much of the compound reaches systemic circulation after administration. This is crucial for determining effective dosing regimens in clinical settings .
  • Half-life : The oral half-life of this compound was reported to be around 3.7 hours, which informs dosing schedules for therapeutic use .

Data Summary Table

PropertyValue
Bioavailability19.7%
Oral Half-life3.7 hours
Mechanisms of ActionNrf2 activation, Carbonic anhydrase inhibition
Therapeutic AreasCardiovascular diseases, Cancer therapy, Neurodegenerative disorders

Mecanismo De Acción

La Dimetilfraxetina ejerce sus efectos principalmente a través de la inhibición enzimática. Es un potente inhibidor de la anhidrasa carbónica, una enzima involucrada en la regulación del pH y el equilibrio de líquidos en los tejidos. Al unirse al sitio activo de la enzima, la Dimetilfraxetina interrumpe su función normal, lo que lleva a varios efectos fisiológicos .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

La Dimetilfraxetina destaca por su alta potencia como inhibidor de la anhidrasa carbónica, con un valor de Ki de 0,0097 μM. Esto la convierte en uno de los inhibidores naturales más potentes de esta enzima, lo que proporciona una ventaja única en la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

Dimethylfraxetin, a coumarin derivative found in various plant species, has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacological effects, and safety profile as evidenced by recent research.

Pharmacokinetics

Recent studies have determined the pharmacokinetic profile of this compound in animal models. One significant study assessed its bioavailability and metabolism in Sprague-Dawley rats. The results indicated:

  • Bioavailability : this compound exhibited an oral bioavailability of 19.7% , which is relatively low compared to other compounds such as fraxin and fraxetin, which had bioavailabilities of 1.4% and 6.0% , respectively .
  • Half-Life : The half-life (t1/2t_{1/2}) for this compound was approximately 3.7 hours following both oral and intravenous administration, indicating a stable metabolism profile .
  • Concentration-Time Curves : The pharmacokinetic parameters were analyzed using UPLC-MS/MS methods, demonstrating good selectivity and accuracy in measuring plasma concentrations .

Pharmacological Effects

This compound displays a range of biological activities that suggest its potential use in therapeutic applications:

  • Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which may help mitigate oxidative stress-related damage in cells. This effect has been documented in various experimental models .
  • CNS Effects : Studies have shown that this compound influences central nervous system (CNS) functions. It has demonstrated:
    • Anxiolytic Effects : In animal models, this compound has been shown to reduce anxiety-like behaviors .
    • Antidepressant Properties : Its action appears to be mediated through serotonin receptors (5-HT(1A) and 5-HT(2A)), contributing to its antidepressant effects observed in forced swimming tests .
  • Cataleptic Potentiation : this compound has been evaluated for its effects on catalepsy induced by haloperidol (HAL). Doses as low as 1 mg/kg produced significant cataleptic states, with notable differences compared to control groups .

Safety Profile

The safety of this compound has been assessed through various toxicity studies. These studies indicate that:

  • This compound is well-tolerated at high doses in rodent models, suggesting a favorable safety profile for potential therapeutic use .
  • Long-term exposure studies have shown no significant adverse effects on behavior or physiological parameters at therapeutic doses .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and biological activities of this compound compared to related compounds:

ParameterThis compoundFraxinFraxetin
Oral Bioavailability (%)19.71.46.0
Intravenous Bioavailability (%)N/AN/AN/A
Half-Life (oral)3.7 hours0.5 hours1.2 hours
Antioxidant ActivityYesYesYes
Anxiolytic EffectsYesN/AN/A
Antidepressant EffectsYesN/AN/A
Cataleptic PotentiationSignificantN/AN/A

Case Studies

Several case studies have highlighted the efficacy of this compound in treating conditions related to oxidative stress and mood disorders:

  • Oxidative Stress Model : In a study involving carbon tetrachloride (CCl4)-induced hepatotoxicity, this compound effectively modulated oxidative stress biomarkers, demonstrating its protective role against liver damage .
  • Behavioral Models : In behavioral tests simulating schizophrenia-like symptoms induced by ketamine, this compound showed promise in ameliorating these symptoms, suggesting potential applications in psychiatric disorders .

Propiedades

IUPAC Name

6,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYQKHLZHPFYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209112
Record name Dimethylfraxetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-49-0
Record name 6,7,8-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6035-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylfraxetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylfraxetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylfraxetin
Reactant of Route 2
Reactant of Route 2
Dimethylfraxetin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethylfraxetin
Reactant of Route 4
Reactant of Route 4
Dimethylfraxetin
Reactant of Route 5
Reactant of Route 5
Dimethylfraxetin
Reactant of Route 6
Reactant of Route 6
Dimethylfraxetin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.